molecular formula C16H15Cl2N B1671863 Indatraline CAS No. 86939-10-8

Indatraline

Cat. No. B1671863
CAS RN: 86939-10-8
M. Wt: 292.2 g/mol
InChI Key: SVFXPTLYMIXFRX-CJNGLKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indatraline is a nonselective monoamine reuptake inhibitor . It is a small molecule that is currently under investigation .


Synthesis Analysis

A new approach for the synthesis of indatraline was developed using an iodine (III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step . The synthesis also involves the reduction of ketones to mostly cis alcohols, conversion of the cis alcohols to the corresponding mesylates, and reaction of the mesylates with N-methylbenzylamine, causing a Walden inversion .


Molecular Structure Analysis

The molecular structure of Indatraline is C16H15Cl2N . It has a molecular weight of 292.2 .


Chemical Reactions Analysis

The key step in the synthesis of indatraline involves an iodine (III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative . The synthesis also involves the reduction of ketones to mostly cis alcohols, conversion of the cis alcohols to the corresponding mesylates, and reaction of the mesylates with N-methylbenzylamine, causing a Walden inversion .


Physical And Chemical Properties Analysis

Indatraline has a chemical formula of C16H15Cl2N and a molecular weight of 292.2 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Angiogenesis Suppression in Cancer Treatment

Indatraline has been identified as a potential drug candidate for cancer treatment due to its novel biological activity in suppressing tumor-mediated angiogenesis. This effect is attributed to the downregulation of HIF-1α-mediated VEGF expression, which is critical for the process by which new vessels form from pre-existing vascular tissues. Such vessels provide nutrients to cancer cells, allowing rapid tumor progression. Indatraline's impact on autophagy and angiogenesis could offer new avenues for therapeutic strategies targeting cancer (Chih-na Yen, Yoon Sun Cho, H. Kwon, 2017).

Autophagy Induction and Restenosis Therapy

Another application of indatraline is in the induction of autophagy via suppression of the mTOR/S6 kinase signaling pathway. This process has shown therapeutic potential for restenosis by inhibiting smooth muscle cell (SMC) accumulation in a rat model. Indatraline's ability to induce autophagy in SMCs and its subsequent role in restenosis therapy provide insights into the regulation of monoamine transporters in autophagy and highlight its therapeutic value beyond its antidepressant effects (Yoon Sun Cho, Chih-na Yen, J. Shim, D. Kang, S. Kang, Jun O. Liu, H. Kwon, 2016).

Synthetic Methodologies

Research on indatraline includes studies on its synthesis, such as the diastereoselective ring contraction of 1,2-dihydronaphthalenes, a key step in constructing the indan ring system integral to indatraline's structure. This approach provides a new method for the synthesis of indatraline, highlighting its diverse biological activities and the importance of innovative synthetic routes in drug development (L. F. Silva, Fernanda A. Siqueira, E. C. Pedrozo, Fabiana Y. M. Vieira, A. Doriguetto, 2007).

Potential Use in Combatting Drug Addiction

Behavioral tests evaluating the effects of indatraline on the motor activity of Wistar rats have suggested its long-lasting impact on motor activity. These findings support the potential use of indatraline as a substitute in cocaine addiction, offering a novel approach to addressing drug addiction through pharmacological intervention (Márcia Kameyama, Fernanda A. Siqueira, M. Garcia-Mijares, L. F. Silva, M. T. A. Silva, 2011).

Mechanism of Action

Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, norepinephrine, and serotonin . It has similar efficacy to cocaine .

Safety and Hazards

Indatraline is classified as a long-term (chronic) aquatic hazard (Category 1), H410 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Indatraline has a long-lasting effect on motor activity and there is evidence in favor of its potential use as a substitute in cocaine addiction . In a macrophage-based screening platform designed to enrich for host-directed therapeutics, indatraline was identified as one of the compounds that required the presence of host cells for antibacterial activity . This suggests that despite high invasiveness and multidrug resistance, ST313 iNTS remains susceptible to unconventional drug discovery approaches .

properties

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFXPTLYMIXFRX-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043981
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indatraline

CAS RN

86939-10-8, 97229-15-7
Record name Indatraline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86939-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indatraline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lu 19005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indatraline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indatraline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDATRALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indatraline
Reactant of Route 2
Indatraline
Reactant of Route 3
Indatraline
Reactant of Route 4
Indatraline
Reactant of Route 5
Indatraline
Reactant of Route 6
Indatraline

Q & A

A: Indatraline functions as a nonselective monoamine reuptake inhibitor. [, ] This means it inhibits the reuptake of the neurotransmitters dopamine, serotonin, and norepinephrine by binding to their respective transporters: dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). [, , ] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, prolonging their effects.

A: While indatraline effectively inhibits dopamine, serotonin, and norepinephrine reuptake, it demonstrates weaker behavioral effects compared to some selective reuptake inhibitors. [] For instance, it shows minimal stimulatory effects on locomotor activity in mice and doesn't induce typical dopamine-related behaviors like stereotypy in rats. []

A: Yes, research suggests that indatraline can influence substrate-induced serotonin release in a manner that is not solely competitive. [] While it increases the EC50 value of various serotonin transporter substrates, indicating competitive inhibition, it can also decrease the Emax value. [] This suggests that indatraline might induce a partial release of serotonin in the presence of certain substrates.

A: Research indicates that unlike ketamine, indatraline does not inhibit ATP-sensitive potassium channels in rat substantia nigra neurons, even when these channels are activated by low intracellular ATP levels. [] This suggests a potential difference in their mechanism of action.

A: Indatraline has the molecular formula C19H21Cl2N and a molecular weight of 334.27 g/mol. [, ]

A: Yes, studies have used nuclear magnetic resonance (NMR) spectroscopy to characterize indatraline. [, ] This technique allows for the analysis of the compound's structure and purity. Researchers have also explored the use of chiral solvating agents (CSAs) like MTPA to differentiate between indatraline enantiomers using NMR. []

A: The 6-methoxy derivative of indatraline presents a promising starting point for developing long-acting monoamine transporter inhibitors. [] Its preferential binding to SERT and NET, along with reasonable affinity for DAT, makes it a potential candidate for treating conditions like methamphetamine addiction. []

A: Indatraline exhibits a longer duration of action compared to cocaine. [] In studies using rhesus monkeys, the effects of indatraline (1.0 mg/kg) peaked after 30 minutes and persisted for up to 24 hours. [] This is significantly longer than the duration of cocaine's effects.

A: Yes, indatraline can modulate the effects of other drugs in behavioral models. [] It has been shown to potentiate the effects of apomorphine and 5-HTP, while reversing the effects of tetrabenazine in mice. [] These interactions highlight the complex interplay between indatraline and other drugs that affect monoaminergic systems.

A: While indatraline shows potential for reducing cocaine self-administration, animal studies have identified some side effects. [] These include:

  • Decreased food intake: Indatraline can reduce food-maintained responding in monkeys, suggesting a potential for appetite suppression. []
  • Behavioral stereotypies: High doses of indatraline have been associated with the development of behavioral stereotypies in monkeys. []
  • Weight loss: Indatraline administration has been linked to weight loss in some animal studies. []
  • Mild anemia: There have been reports of mild anemia associated with indatraline treatment in animal models. []

A: Two primary methods are used to determine the enantiopurity of indatraline enantiomers: []

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): This method utilizes CSAs, particularly MTPA, to distinguish between indatraline enantiomers by inducing diastereomeric discrimination in NMR signals. [] This technique allows for rapid assessment of enantiopurity, with the potential to determine up to 98.9% enantiomeric excess (ee). []
  • High-Performance Liquid Chromatography (HPLC): This method employs a modified β-cyclodextrin stationary phase to separate and quantify indatraline enantiomers. [] This technique exhibits higher sensitivity and accuracy compared to NMR, enabling the determination of enantiopurities exceeding 99%. []

A: While both clozapine and indatraline exhibit interactions with monoamine transporters, research suggests that clozapine utilizes a yet unidentified carrier-mediated transport mechanism distinct from the transporters targeted by indatraline. [] Despite being a substrate for a carrier-mediated process, clozapine does not appear to utilize OCT1, OCT3, OCTN1, OCTN2, ENT1, ENT2, ENT4/PMAT, OATP1B1, or OATP1B3. []

A: Yes, several other compounds are being explored as potential treatments for methamphetamine addiction, each with its own mechanism of action and side effect profile. [] Some of these alternatives include:

    ANone: A variety of research tools and resources are essential for studying indatraline and similar compounds, including:

    • In vitro assays: Cell-based assays using cells expressing specific transporters, such as DAT, SERT, and NET, allow for the assessment of binding affinity, selectivity, and functional effects of indatraline. [, , , , ]
    • Animal models: Rodent models, such as mice and rats, are commonly employed to investigate the in vivo effects of indatraline on various aspects, including behavior, neurochemistry, and potential therapeutic applications. [, , , , , , , ]
    • Transgenic animals: Genetically modified animals, like those overexpressing mutant human α-synuclein, are instrumental in studying specific disease models and evaluating the therapeutic potential of indatraline and related compounds. []
    • Analytical techniques: Techniques like HPLC and NMR are crucial for characterizing and quantifying indatraline, determining enantiomeric purity, and assessing its stability in various formulations. [, ]
    • Computational chemistry: Molecular modeling and simulations aid in understanding indatraline's interactions with its targets, predicting the effects of structural modifications, and guiding the design of novel analogs with improved properties. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.